molecular formula C20H26N4O3 B2938445 Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate CAS No. 1226441-71-9

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2938445
CAS No.: 1226441-71-9
M. Wt: 370.453
InChI Key: XQCGWYBTQQWBQN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine-based urea derivative characterized by a naphthalen-1-ylmethyl substituent on the urea moiety and a methyl ester group on the piperazine ring.

Properties

IUPAC Name

methyl 4-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGWYBTQQWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of naphthalen-1-ylmethylamine with isocyanates to form the urea derivative. Subsequent reactions with piperazine and carboxylate groups are performed under controlled conditions to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various derivatives depending on the substituents.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Omecamtiv Mecarbil (Methyl 4-(2-Fluoro-3-(3-(6-Methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate)

  • Structure : Shares the piperazine-carboxylate backbone but replaces the naphthalenylmethyl group with a 6-methylpyridin-3-yl urea substituent and introduces a fluorine atom on the benzyl linker .
  • Pharmacology : A clinically validated cardiac myosin activator, enhancing myocardial contractility without increasing intracellular calcium .
  • Key Differences :
    • The naphthalene group in the target compound may enhance lipophilicity and π-π stacking compared to the pyridine ring in Omecamtiv mecarbil.
    • The absence of a fluorine atom in the target compound could reduce electronegativity and alter metabolic stability .

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Structure : Features a thiazole-linked trifluoromethylphenyl urea and an ethyl acetate group on piperazine .
  • The trifluoromethyl group enhances electron-withdrawing effects, which may influence solubility and bioavailability .

Methyl 4-(2-(3-(3-Methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate

  • Structure : Substitutes the naphthalenylmethyl group with a 3-methoxyphenyl urea .
  • Key Differences :
    • The methoxy group improves water solubility but reduces steric bulk compared to naphthalene.
    • Lower molecular weight (401.44 vs. ~455.5 for the target compound) may enhance pharmacokinetic profiles .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL)
Target Compound ~455.5 ~3.2 <0.1 (DMSO)
Omecamtiv Mecarbil 401.44 2.8 0.5 (DMSO)
Compound 10d 548.2 4.1 <0.1 (DMSO)
Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate 401.44 2.5 1.2 (Water)

*Predicted using fragment-based methods.

Biological Activity

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the naphthalen-1-ylmethyl and ureido groups contributes to its unique interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding: The ureido group can form hydrogen bonds with active sites on proteins.
  • Hydrophobic Interactions: The naphthalenyl moiety enhances hydrophobic interactions, potentially increasing binding affinity to lipid membranes or hydrophobic pockets in proteins.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine moieties can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from low micromolar concentrations .

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-72Apoptosis induction
Compound BMDA-MB-2315Cell cycle arrest
This compoundTBDTBDTBD

2. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that piperazine derivatives can inhibit the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in various cancers . This inhibition could lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents.

3. Neuropharmacological Effects

Some studies have pointed towards the potential neuropharmacological effects of piperazine-containing compounds. They may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against human breast cancer cell lines. The results showed that it significantly inhibited cell proliferation and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics. This suggests that modifications to the piperazine structure can enhance anticancer efficacy .

Case Study 2: Enzyme Interaction Analysis

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes involved in cancer metabolism. Results indicated strong binding affinities, suggesting that this compound could serve as a lead structure for further drug development targeting these enzymes .

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